molecular formula C20H18ClN3O3S B2651368 Methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate CAS No. 893378-78-4

Methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2651368
CAS RN: 893378-78-4
M. Wt: 415.89
InChI Key: LEJADQYGFKZJCV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

  • Advanced Synthesis Techniques : The compound has been utilized in advanced synthesis methods for creating substituted acridine-4-carboxylic acids and anticancer drugs, demonstrating a novel route that avoids the use of irritant acids, showcasing its utility in drug synthesis processes (Gamage et al., 1997).

  • Green Chemistry Applications : It is involved in green chemistry for synthesizing 1,2,4,5-tetrasubstituted imidazoles using an environmentally friendly and reusable catalyst. This highlights its role in promoting sustainable chemical practices (Davoodnia et al., 2010).

  • Antimicrobial Agent Synthesis : Research has shown its utility in creating formazans from Mannich bases as antimicrobial agents, indicating its potential in developing new antibacterial and antifungal treatments (Sah et al., 2014).

  • Antibacterial and Antifungal Activities : Studies have also explored its role in designing and synthesizing novel quinolinones with significant antibacterial and antifungal activities, reinforcing its importance in pharmaceutical research (ANISETTI et al., 2012).

  • Farnesyl Protein Transferase Inhibition : The compound has been identified as a key structure in the synthesis of inhibitors targeting farnesyl protein transferase, showing significant antitumor effects and highlighting its potential in cancer therapy (Venet et al., 2003).

  • Antiprotozoal Activity : Further research has demonstrated its application in synthesizing derivatives with strong activity against protozoal infections, providing a basis for developing treatments for diseases caused by protozoa (Pérez‐Villanueva et al., 2013).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-19(26)15-4-8-17(9-5-15)23-18(25)13-28-20-22-10-11-24(20)12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJADQYGFKZJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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